![molecular formula C18H16N6O2 B2987198 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034227-76-2](/img/structure/B2987198.png)
6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) explored the catalytic reactions of 4-yn-1-ones under oxidative carbonylation conditions to produce heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This research demonstrates the compound's relevance in synthesizing diverse heterocyclic structures, which are crucial in pharmaceutical and agrochemical industries (Bacchi et al., 2005).
Photochemical Reactions
Sugimori and Itoh (1986) investigated the UV-irradiation of 3-pyridinecarboxamide in methanol, revealing methoxylation and methylation processes. This study highlights the compound's utility in photochemical applications, such as synthetic methodologies and material sciences (Sugimori & Itoh, 1986).
Synthesis and Structural Characterization
Kadir et al. (2017) focused on synthesizing monoamide isomers and characterizing them using spectroscopic techniques. This research underscores the compound's significance in understanding structural properties and the effects of different substituents on pyridine rings (Kadir, Mansor, & Osman, 2017).
Potential Anti-inflammatory Agents
Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate to explore its anti-inflammatory properties. This work exemplifies the exploration of novel molecules for therapeutic applications, highlighting the compound's potential in drug discovery (Moloney, 2001).
Bioreductive Anticancer Agents
Cotterill et al. (1994) synthesized indolequinones, including derivatives of the compound of interest, to study their biological activity towards mammalian cells under aerobic and hypoxic conditions. This research is pivotal in the development of new anticancer agents, showcasing the compound's relevance in medicinal chemistry (Cotterill et al., 1994).
properties
IUPAC Name |
6-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-26-15-3-2-12-8-17(21-16(12)9-15)18(25)20-10-13-11-24(23-22-13)14-4-6-19-7-5-14/h2-9,11,21H,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDRMWVXSMEAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.